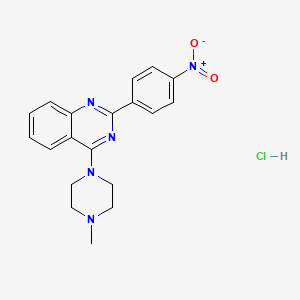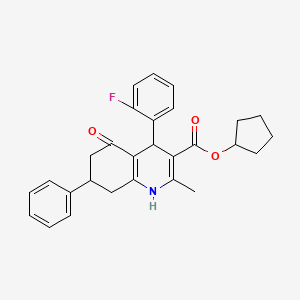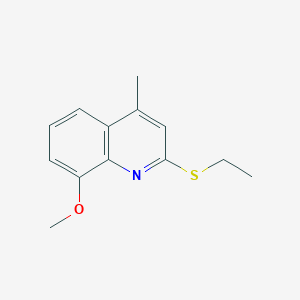
4-(4-methyl-1-piperazinyl)-2-(4-nitrophenyl)quinazoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-methyl-1-piperazinyl)-2-(4-nitrophenyl)quinazoline hydrochloride, also known as PD153035, is a small molecule inhibitor that specifically targets the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor that plays a crucial role in the regulation of cell growth and differentiation. Aberrant activation of EGFR has been linked to the development and progression of various types of cancer, making it an attractive therapeutic target.
Mecanismo De Acción
4-(4-methyl-1-piperazinyl)-2-(4-nitrophenyl)quinazoline hydrochloride specifically targets the tyrosine kinase activity of the EGFR. The EGFR is a transmembrane receptor that consists of an extracellular ligand-binding domain, a transmembrane domain, and an intracellular tyrosine kinase domain. Upon binding of a ligand, such as epidermal growth factor (EGF), the receptor dimerizes and undergoes autophosphorylation, leading to the activation of downstream signaling pathways. 4-(4-methyl-1-piperazinyl)-2-(4-nitrophenyl)quinazoline hydrochloride binds to the ATP-binding site of the tyrosine kinase domain, preventing the receptor from being activated by its ligands. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation, survival, and migration.
Biochemical and Physiological Effects:
4-(4-methyl-1-piperazinyl)-2-(4-nitrophenyl)quinazoline hydrochloride has been shown to have potent antitumor activity in various preclinical models of cancer. In addition to inhibiting the growth of cancer cells, 4-(4-methyl-1-piperazinyl)-2-(4-nitrophenyl)quinazoline hydrochloride has been shown to induce apoptosis (programmed cell death) in cancer cells. 4-(4-methyl-1-piperazinyl)-2-(4-nitrophenyl)quinazoline hydrochloride has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is necessary for the growth and metastasis of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-methyl-1-piperazinyl)-2-(4-nitrophenyl)quinazoline hydrochloride is a useful tool for studying the role of EGFR in cancer. Its specificity for EGFR makes it a valuable tool for dissecting the signaling pathways that are regulated by this receptor. However, 4-(4-methyl-1-piperazinyl)-2-(4-nitrophenyl)quinazoline hydrochloride has some limitations for lab experiments. It is a small molecule inhibitor, which means that it may have off-target effects on other kinases. In addition, 4-(4-methyl-1-piperazinyl)-2-(4-nitrophenyl)quinazoline hydrochloride has poor solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 4-(4-methyl-1-piperazinyl)-2-(4-nitrophenyl)quinazoline hydrochloride. One area of research is the development of more potent and selective inhibitors of EGFR. Another area of research is the identification of biomarkers that can predict which patients will respond to EGFR inhibitors. Finally, there is a need for more preclinical and clinical studies to evaluate the efficacy and safety of EGFR inhibitors in various types of cancer.
Métodos De Síntesis
4-(4-methyl-1-piperazinyl)-2-(4-nitrophenyl)quinazoline hydrochloride can be synthesized using a multistep synthetic route. The first step involves the reaction of 4-nitrophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 4-methylpiperazine to form the intermediate 4-(4-methyl-1-piperazinyl)phenylacetyl chloride. The final step involves the reaction of the intermediate with 2-aminobenzonitrile in the presence of a base to form 4-(4-methyl-1-piperazinyl)-2-(4-nitrophenyl)quinazoline hydrochloride.
Aplicaciones Científicas De Investigación
4-(4-methyl-1-piperazinyl)-2-(4-nitrophenyl)quinazoline hydrochloride has been extensively studied in the context of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 4-(4-methyl-1-piperazinyl)-2-(4-nitrophenyl)quinazoline hydrochloride works by binding to the ATP-binding site of the EGFR, preventing the receptor from being activated by its ligands. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation, survival, and migration.
Propiedades
IUPAC Name |
4-(4-methylpiperazin-1-yl)-2-(4-nitrophenyl)quinazoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2.ClH/c1-22-10-12-23(13-11-22)19-16-4-2-3-5-17(16)20-18(21-19)14-6-8-15(9-7-14)24(25)26;/h2-9H,10-13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHHJCUKSLKMOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylpiperazin-1-yl)-2-(4-nitrophenyl)quina | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(allyloxy)benzyl]-2-methylaniline](/img/structure/B5205153.png)

![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-cyclohexyl-1,3-benzoxazole-6-carboxamide](/img/structure/B5205167.png)
![5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5205173.png)


![1-{[1-({6-[methyl(3-methylbutyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B5205185.png)

![8-hydroxy-4-methyl[1]benzofuro[3,2-b]quinoline-11-carboxylic acid](/img/structure/B5205195.png)
![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione](/img/structure/B5205199.png)
![6-amino-1-benzyl-3-methyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5205211.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[2-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5205216.png)
![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B5205218.png)
![N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-butoxybenzamide](/img/structure/B5205224.png)